molecular formula C15H21NO2 B14177986 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine CAS No. 3653-40-5

2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine

Cat. No.: B14177986
CAS No.: 3653-40-5
M. Wt: 247.33 g/mol
InChI Key: CFWIHUFVMSAPNI-UHFFFAOYSA-N
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Description

2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine is a compound that belongs to the class of seven-membered heterocycles. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzodioxan moiety fused with a hexahydro-1H-azepine ring, making it a unique and intriguing molecule for scientific research.

Preparation Methods

The synthesis of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. This process can be carried out under various conditions, including thermal, photochemical, and microwave irradiation . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .

Chemical Reactions Analysis

2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological properties, including antimicrobial and antifungal activities . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Industrial applications include its use as an intermediate in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with cellular membranes and proteins .

Comparison with Similar Compounds

Similar compounds to 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . What sets this compound apart is its unique combination of a benzodioxan moiety with a hexahydro-1H-azepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

3653-40-5

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azepane

InChI

InChI=1S/C15H21NO2/c1-2-6-10-16(9-5-1)11-13-12-17-14-7-3-4-8-15(14)18-13/h3-4,7-8,13H,1-2,5-6,9-12H2

InChI Key

CFWIHUFVMSAPNI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2COC3=CC=CC=C3O2

Origin of Product

United States

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